- Preparation of phosphonamides as ACAT inhibitors, United States, , ,
Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)
2,6-Diisopropylbenzoic Acid structure
Product Name:2,6-Diisopropylbenzoic Acid
CAS No:92035-95-5
MF:C13H18O2
MW:206.280824184418
CID:889893
Update Time:2024-10-26
2,6-Diisopropylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2,6-bis(1-methylethyl)-
- 2,6-Diisopropylbenzoic Acid
- 2,6-di(propan-2-yl)benzoic acid
- 2,6-Diisopropylbenzoesaeure
- 2,6-Bis(1-methylethyl)benzoic acid (ACI)
- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)
- 2,6-Bis(propan-2-yl)benzoic acid
-
- Inchi: 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
- InChI Key: AGBGSHYCQQNNEH-UHFFFAOYSA-N
- SMILES: O=C(C1C(C(C)C)=CC=CC=1C(C)C)O
Computed Properties
- Exact Mass: 206.13100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 37.30000
- LogP: 3.63160
2,6-Diisopropylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069385-250mg |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 250mg |
£82.00 | 2022-03-01 | ||
| Fluorochem | 069385-1g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 1g |
£163.00 | 2022-03-01 | ||
| Fluorochem | 069385-5g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 5g |
£525.00 | 2022-03-01 | ||
| Fluorochem | 069385-25g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 25g |
£2110.00 | 2022-03-01 | ||
| TRC | D455280-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 250mg |
$ 207.00 | 2023-04-14 | ||
| TRC | D455280-2.5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 2.5g |
$ 1360.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 250mg |
621CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 1g |
1639CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-100mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 100mg |
271CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95% | 5g |
¥6332.0 | 2023-09-06 |
2,6-Diisopropylbenzoic Acid Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C
1.2 0 °C
1.2 0 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides, Synlett, 2021, 32(8), 814-816
Production Method 3
Reaction Conditions
1.1 Reagents: Methyl iodide ; 15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
Reference
- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482
Production Method 4
Reaction Conditions
Reference
- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Butyllithium
1.2 -
1.2 -
Reference
- New building blocks for the assembly of sequence selective molecular zippers, Chemical Communications (Cambridge, 2003, (14), 1642-1643
Production Method 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 30 min, rt
1.2 0 °C; 30 min, rt
Reference
- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphine, Nature Communications, 2019, 10(1), 1-7
Production Method 7
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
Reference
- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C
1.2 60 atm, 150 °C; 150 °C → rt
1.2 60 atm, 150 °C; 150 °C → rt
Reference
- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,
2,6-Diisopropylbenzoic Acid Raw materials
- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- 2,6-Diisopropyliodobenzene
- Propofol
- 2-Bromo-1,3-diisopropylbenzene
- benzylbenzene
2,6-Diisopropylbenzoic Acid Preparation Products
2,6-Diisopropylbenzoic Acid Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
92035-95-5 (2,6-Diisopropylbenzoic Acid) Related Products
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- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)
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